5-(4-Methylphenyl)furan-2-carboximidamide
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Overview
Description
5-(4-Methylphenyl)furan-2-carboximidamide is an organic compound with the molecular formula C12H12N2O. It is a derivative of furan, characterized by the presence of a 4-methylphenyl group attached to the furan ring at the 5-position and a carboximidamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)furan-2-carboximidamide typically involves the reaction of 5-(4-methylphenyl)furan-2-carboxylic acid with appropriate reagents to introduce the carboximidamide group. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with ammonia or an amine to form the carboximidamide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)furan-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the reduction of the carboximidamide group.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
5-(4-Methylphenyl)furan-2-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)furan-2-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboximidamide, 5-(3-chloro-4-methylphenyl): Similar structure but with a chloro substituent on the aromatic ring.
5-(4-Methylphenyl)furan-2-carboxylic acid: Precursor to the carboximidamide derivative.
Uniqueness
5-(4-Methylphenyl)furan-2-carboximidamide is unique due to the presence of both the 4-methylphenyl group and the carboximidamide group, which confer specific chemical and biological properties.
Properties
CAS No. |
88649-47-2 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-(4-methylphenyl)furan-2-carboximidamide |
InChI |
InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H3,13,14) |
InChI Key |
PSFWPDFFLBRDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=N)N |
Origin of Product |
United States |
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